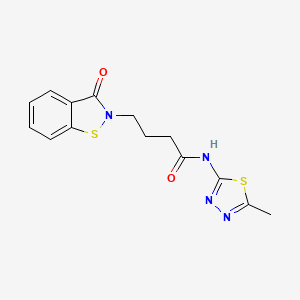![molecular formula C16H21N7 B6130674 N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine](/img/structure/B6130674.png)
N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine, also known as TMC207 or Bedaquiline, is a novel drug that has been developed for the treatment of tuberculosis. Tuberculosis is a major global health problem, and the emergence of drug-resistant strains has made the treatment of this disease even more challenging. TMC207 has shown promising results in clinical trials and has been approved for use in several countries.
Mecanismo De Acción
The mechanism of action of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine involves the inhibition of the ATP synthase enzyme, which is responsible for the production of ATP, the energy currency of the cell. N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine binds to a specific site on the enzyme, blocking its activity and preventing the production of ATP. This leads to a decrease in the energy levels of the bacterium, which eventually leads to its death.
Biochemical and Physiological Effects:
N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine has been shown to have minimal toxicity in animal studies and clinical trials. It is well-tolerated by patients and does not cause significant side effects. N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine is metabolized by the liver and excreted in the urine. It has a half-life of approximately 5 months, which allows for once-weekly dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine has several advantages for lab experiments. It is highly potent and effective against drug-resistant strains of Mycobacterium tuberculosis. It has a low toxicity profile and is well-tolerated by animals and humans. However, N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine is a complex molecule that requires expertise in organic chemistry for its synthesis. It is also expensive to produce, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine. One area of focus is the optimization of the dosing regimen to improve its efficacy and reduce the risk of resistance. Another area of focus is the development of combination therapies that can enhance the activity of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine and reduce the duration of treatment. Additionally, there is a need for the development of rapid diagnostic tests that can identify drug-resistant strains of Mycobacterium tuberculosis and guide the selection of appropriate therapies. Finally, there is a need for the development of new drugs that can target other essential enzymes in the energy metabolism of the bacterium and provide alternative treatment options for tuberculosis.
Métodos De Síntesis
The synthesis of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine involves several steps, including the reaction of 5-methyl-2H-tetrazole with 1-adamantylamine to form the intermediate compound, followed by the reaction of this intermediate with 2-pyrazinecarboxylic acid. The final product is obtained after several purification steps. The synthesis of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine works by inhibiting the ATP synthase enzyme, which is essential for the energy metabolism of the bacterium. This leads to the death of the bacterium and the clearance of the infection.
Propiedades
IUPAC Name |
N-[3-(5-methyltetrazol-2-yl)-1-adamantyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7/c1-11-20-22-23(21-11)16-7-12-4-13(8-16)6-15(5-12,10-16)19-14-9-17-2-3-18-14/h2-3,9,12-13H,4-8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPZDOJYMPKWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)NC5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione](/img/structure/B6130604.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130612.png)
![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B6130619.png)
![4-[butyryl(phenylsulfonyl)amino]-1-naphthyl butyrate](/img/structure/B6130620.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(3-pyridinylmethyl)ethanamine](/img/structure/B6130627.png)
![2-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6130641.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130644.png)
![N-(2-methoxy-5-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6130652.png)

![1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B6130658.png)
![1-(4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6130666.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6130681.png)
![[1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol](/img/structure/B6130690.png)